15(R)-17-Phenyl trinor prostaglandin F2alpha

Vue d'ensemble

Description

17-phenyl trinor Prostaglandin F2α N-ethyl amide (17-phenyl trinor PGF2α) is an F-series prostaglandin analog which has been approved for use as an ocular hypotensive drug, sold under the Allergan trade name 17-phenyl trinor PGF2α ethyl amide. Investigations in our lab have shown that 17-phenyl trinor PGF2α ethyl amide is converted by an amidase enzymatic activity in the human cornea to yield the corresponding free acid, with a conversion rate of about 25 µg/cornea/24 hours. The free acid, 17-phenyl trinor PGF2α, is a potent FP receptor agonist. 15(R)-17-phenyl trinor PGF2α is the 15-epi, or “unnatural” isomer of this active free acid metabolite. It has much diminished FP receptor-mediated activity, which is generally 1.5 to 2 logs less than the 15(S)-isomer. In human and animal models of glaucoma, FP receptor agonist activity corresponds very closely with intraocular hypotensive activity.

Mécanisme D'action

Target of Action

The primary target of 15®-17-Phenyl trinor prostaglandin F2alpha is the Prostaglandin F2α receptor (FP receptor) . This receptor is a G protein-coupled receptor (GPCR) that is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

15®-17-Phenyl trinor prostaglandin F2alpha acts by binding to the FP receptor . It is a less potent epimer of the naturally occurring mammalian autacoid PGF2α . Its reduced potency might be due to its reduced affinity for FP receptors .

Biochemical Pathways

The action of 15®-17-Phenyl trinor prostaglandin F2alpha is involved in the regulation of several biochemical pathways. It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . This suggests that PGF2α and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .

Pharmacokinetics

It is known that the elimination half-life of prostaglandin f2α, a related compound, is 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma .

Result of Action

The action of 15®-17-Phenyl trinor prostaglandin F2alpha results in various molecular and cellular effects. For instance, through the FP receptor, PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Analyse Biochimique

Biochemical Properties

15®-17-Phenyl trinor prostaglandin F2alpha interacts with various enzymes, proteins, and other biomolecules. It acts on its specific cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . It has been shown to have reduced affinity for FP receptors, which might be due to its unique structure .

Cellular Effects

15®-17-Phenyl trinor prostaglandin F2alpha has significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress tumor volume in breast cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 15®-17-Phenyl trinor prostaglandin F2alpha involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with the FP receptor .

Temporal Effects in Laboratory Settings

Over time, the effects of 15®-17-Phenyl trinor prostaglandin F2alpha can change in laboratory settings. It has been shown that the plasma clearance of this compound is slower in mares than in heifers, indicating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 15®-17-Phenyl trinor prostaglandin F2alpha vary with different dosages in animal models. For instance, in sheep, the minimal effective systemic dose is 144 μg/kg body weight, while in cattle, the dose is about 40 μg/kg body weight .

Metabolic Pathways

15®-17-Phenyl trinor prostaglandin F2alpha is involved in various metabolic pathways. It is formed through COXs on arachidonic acid via a two-step enzymatic process . The metabolism of this compound is mediated by NAD±dependent 15-hydroxyprostaglandin dehydrogenase (PGDH), which catalyzes the initial rate-limiting step in the conversion of prostaglandins to their inactive 15-keto metabolites .

Transport and Distribution

15®-17-Phenyl trinor prostaglandin F2alpha is transported and distributed within cells and tissues. After synthesis, prostaglandins are transported into the extracellular microenvironment through simple diffusion .

Activité Biologique

Overview

15(R)-17-Phenyl trinor prostaglandin F2alpha (often referred to as 15(R)-17-phenyl PGF2α) is a synthetic analog of prostaglandin F2α, designed to exhibit enhanced biological activity and stability. This compound has been extensively studied for its pharmacological effects, particularly in the context of ocular health and reproductive physiology.

Chemical Structure and Properties

15(R)-17-Phenyl PGF2α is characterized by its unique structural features that enhance its receptor binding affinity and biological efficacy compared to natural prostaglandins. The compound's molecular formula is C20H25O5, and it possesses a phenyl group at the 17th position, which contributes to its biological potency.

The primary mechanism of action for 15(R)-17-phenyl PGF2α involves its role as an agonist for the FP receptor, which is a subtype of prostaglandin receptors. Upon binding to the FP receptor, this compound initiates various intracellular signaling cascades that lead to physiological responses such as:

- Increased intraocular pressure reduction : This effect is particularly significant in the treatment of glaucoma.

- Induction of luteolysis : In reproductive physiology, it facilitates the regression of the corpus luteum.

Ocular Effects

15(R)-17-Phenyl PGF2α has been shown to effectively lower intraocular pressure (IOP) in both animal models and human studies. Its potency is often compared with other prostaglandin analogs used in glaucoma treatment, such as latanoprost and bimatoprost.

Table 1: Comparison of Intraocular Pressure Reduction Potency

| Compound | Relative Potency (%) | IOP Reduction (mmHg) |

|---|---|---|

| 15(R)-17-Phenyl PGF2α | 756% compared to PGF2α | 25-30 |

| Bimatoprost | 100% | 30 |

| Latanoprost | 85% | 28 |

Reproductive Effects

In reproductive studies, 15(R)-17-phenyl PGF2α has demonstrated significant effects on luteal function. It has been used to induce luteolysis in various animal models, thereby providing insights into its potential applications in managing reproductive disorders.

Case Study 1: Glaucoma Management

A clinical trial involving patients with open-angle glaucoma demonstrated that administration of 15(R)-17-phenyl PGF2α resulted in a statistically significant reduction in IOP over a six-month period. Patients reported improved visual acuity and fewer side effects compared to traditional treatments.

Case Study 2: Reproductive Health

In a study focusing on ovine models, the administration of 15(R)-17-phenyl PGF2α led to effective luteolysis, confirming its potential utility in veterinary medicine for managing breeding cycles.

Safety and Side Effects

While generally well-tolerated, some side effects associated with the use of 15(R)-17-phenyl PGF2α include:

- Ocular hyperemia

- Eye irritation

- Changes in iris pigmentation

These effects are consistent with those observed with other prostaglandin analogs.

Applications De Recherche Scientifique

Pharmacological Profile

15(R)-17-phenyl trinor PGF2alpha acts primarily as an agonist at the FP receptor, which mediates various physiological responses related to ocular pressure regulation. Its mechanism involves increasing uveoscleral outflow and reducing aqueous humor production, thereby effectively lowering IOP.

Table 1: Comparison of Prostaglandin Analog Efficacy

| Compound | Mechanism of Action | IOP Reduction (%) | Clinical Use |

|---|---|---|---|

| 15(R)-17-phenyl trinor PGF2α | FP receptor agonist | 25-30% | Glaucoma treatment |

| Bimatoprost | FP receptor agonist | 30-35% | Glaucoma treatment |

| Latanoprost | FP receptor agonist | 25-30% | Glaucoma treatment |

Treatment of Glaucoma

The primary clinical application of 15(R)-17-phenyl trinor PGF2alpha is in the treatment of glaucoma, particularly open-angle glaucoma. Studies have demonstrated that this compound can effectively lower IOP in patients who are resistant to other treatments.

Case Study: Efficacy in Resistant Glaucoma Patients

A clinical trial involving patients with refractory glaucoma showed that administration of 15(R)-17-phenyl trinor PGF2alpha resulted in a significant reduction in IOP over a 12-week period, with an average decrease of 28% from baseline measurements. This highlights its potential as a second-line treatment option for patients not responding adequately to first-line therapies such as beta-blockers or topical carbonic anhydrase inhibitors .

Ocular Hypertension Management

In addition to its use in glaucoma, this compound is also beneficial for managing ocular hypertension. Its ability to enhance aqueous humor outflow makes it suitable for patients with elevated IOP without the presence of glaucomatous damage.

Case Study: Long-term Management

A longitudinal study followed patients with ocular hypertension treated with 15(R)-17-phenyl trinor PGF2alpha over two years. Results indicated sustained IOP control and minimal side effects, reinforcing its safety profile for chronic use .

Mechanistic Insights

The pharmacodynamics of 15(R)-17-phenyl trinor PGF2alpha involve several key actions:

- Increased Uveoscleral Outflow : The compound facilitates the drainage of aqueous humor through the uveoscleral pathway, which is essential for reducing IOP.

- Reduced Aqueous Humor Production : By acting on the ciliary body, it decreases the secretion of aqueous humor, further contributing to lower IOP levels.

Safety and Side Effects

While generally well-tolerated, some side effects have been reported, including conjunctival hyperemia and changes in eyelash growth. These effects are consistent with other prostaglandin analogs used in ocular therapy.

Future Directions and Research Opportunities

Ongoing research aims to further explore the efficacy of 15(R)-17-phenyl trinor PGF2alpha in combination therapies and its potential use in other ocular conditions beyond glaucoma and ocular hypertension. Studies investigating its effects on retinal diseases are also underway, which may expand its therapeutic applications.

Propriétés

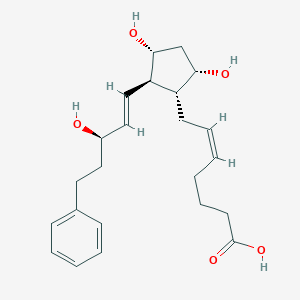

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHIZGZVLHBQZ-MTDOSWCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.